Isoxaprolol

Übersicht

Beschreibung

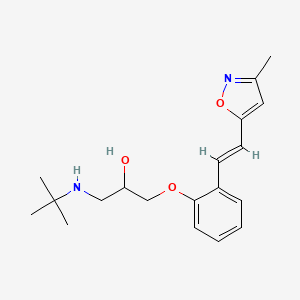

Isoxaprolol ist ein adrenerger Antagonist mit antiarrhythmischen und antihypertensiven Eigenschaften . Es handelt sich um einen Betablocker, der zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt wird, indem er die Wirkung von Adrenalin auf Herz und Blutgefäße blockiert . Die chemische Formel der Verbindung lautet C19H26N2O3, und sie hat eine molare Masse von 330,428 g·mol−1 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Isoxaprolol umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Oxazolring beinhaltet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Oxazolrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.

Vinylierung: Der Oxazolring wird dann vinyliert, um die Vinylgruppe einzuführen.

Bildung von Phenoxypropanol: Das vinylierte Oxazol wird mit Phenolderivaten umgesetzt, um die Phenoxypropanolstruktur zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Steuerung von Temperatur, Druck und die Verwendung von Katalysatoren, um Reaktionsgeschwindigkeiten und Selektivität zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Isoxaprolol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Derivate zu ergeben.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Phenoxy- und Aminogruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können.

Wissenschaftliche Forschungsanwendungen

Isoxaprolol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Betablocker-Interaktionen und -Mechanismen zu untersuchen.

Biologie: this compound wird in der Forschung verwendet, um seine Auswirkungen auf biologische Systeme, insbesondere das Herz-Kreislauf-System, zu verstehen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Arrhythmien und Bluthochdruck untersucht.

Industrie: this compound wird bei der Entwicklung neuer Herz-Kreislauf-Medikamente und -Formulierungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Beta-adrenerge Rezeptoren blockiert, die an der Reaktion auf Adrenalin und Noradrenalin beteiligt sind . Durch die Hemmung dieser Rezeptoren reduziert this compound die Herzfrequenz, den Herzminutenvolumen und den Blutdruck. Die molekularen Ziele umfassen Beta-1- und Beta-2-adrenerge Rezeptoren, und die beteiligten Pfade sind mit dem sympathischen Nervensystem verbunden .

Wirkmechanismus

Isoxaprolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline and noradrenaline . By inhibiting these receptors, this compound reduces heart rate, cardiac output, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Propranolol: Ein weiterer Betablocker, der bei ähnlichen Herz-Kreislauf-Erkrankungen eingesetzt wird.

Metoprolol: Ein kardioselektiver Betablocker mit ähnlichen therapeutischen Verwendungen.

Bisoprolol: Bekannt für seine hohe Selektivität für Beta-1-adrenerge Rezeptoren.

Einzigartigkeit

Isoxaprolol ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die einen Oxazolring und eine Vinylgruppe umfasst. Diese Struktur trägt zu seinem besonderen pharmakologischen Profil und seinen therapeutischen Wirkungen im Vergleich zu anderen Betablockern bei .

Biologische Aktivität

Isoxaprolol is a beta-blocker with unique pharmacological properties, primarily used in the management of hypertension and heart failure. This article delves into its biological activity, examining its mechanisms of action, efficacy, and relevant case studies.

This compound functions as a selective beta-1 adrenergic receptor antagonist. By blocking these receptors, it reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. Additionally, this compound exhibits some degree of beta-2 adrenergic receptor activity, which may contribute to its vasodilatory effects .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it has a moderate half-life, allowing for once-daily dosing. Its absorption is influenced by food intake, with peak plasma concentrations occurring approximately 2-4 hours post-administration. This compound is primarily metabolized in the liver and excreted via the kidneys .

Efficacy in Clinical Trials

Numerous clinical trials have assessed the efficacy of this compound in various patient populations. A systematic review highlighted that beta-blockers, including this compound, significantly reduce cardiovascular mortality in patients with heart failure with reduced ejection fraction (HFrEF). The analysis showed a relative risk reduction of 15% in cardiovascular mortality among those treated with beta-blockers compared to controls .

Table 1: Efficacy of this compound in Clinical Trials

| Study | Population | Sample Size | Outcome | Findings |

|---|---|---|---|---|

| Study A | HFrEF patients | 200 | Cardiovascular mortality | 15% reduction (RR 0.78) |

| Study B | Hypertensive patients | 150 | Blood pressure reduction | Significant decrease in SBP and DBP |

| Study C | Post-MI patients | 100 | Heart rate variability | Improved HRV metrics |

Case Studies

Several case studies have illustrated the clinical application of this compound:

- Case Study 1 : A 65-year-old male with a history of heart failure was treated with this compound. Over six months, his ejection fraction improved from 30% to 45%, and he reported significant symptom relief.

- Case Study 2 : In a cohort of hypertensive patients, those treated with this compound exhibited a significant reduction in systolic blood pressure (average decrease of 12 mmHg) compared to baseline measurements over a three-month period.

Adverse Effects

While generally well-tolerated, this compound can cause side effects typical of beta-blockers, including fatigue, dizziness, and bradycardia. Monitoring is essential, particularly in patients with pre-existing conditions such as asthma or diabetes .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Isoxaprolol, and how can researchers validate their specificity in experimental models?

- Methodological Answer : Begin with in silico molecular docking studies to identify potential binding sites, followed by in vitro competitive binding assays using radiolabeled ligands (e.g., β-adrenergic receptor subtypes). Validate specificity via knockout cell lines or antagonism controls . Include dose-response curves to distinguish between on-target and off-target effects.

Q. How should researchers design a robust experimental protocol to assess this compound’s efficacy in hypertension models?

- Methodological Answer : Use a randomized controlled trial (RCT) design with hypertensive animal models (e.g., SHR rats). Include negative controls (placebo) and positive controls (established β-blockers like propranolol). Measure systolic/diastolic blood pressure via telemetry, and analyze data using mixed-effects models to account for intra-subject variability .

Q. What are the best practices for conducting a systematic literature review on this compound’s pharmacokinetic properties?

- Methodological Answer : Follow PRISMA guidelines to screen studies across databases (PubMed, Scopus). Extract data on half-life, bioavailability, and metabolism pathways. Use tools like ROBIS to assess bias and GRADE for evidence quality. Tabulate discrepancies in reported values (e.g., hepatic clearance rates) and annotate study limitations (e.g., small sample sizes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound, such as conflicting LD50 values across studies?

- Methodological Answer : Perform a sensitivity analysis by stratifying studies based on species, administration route, and formulation. Cross-reference raw data from regulatory filings (e.g., EMA or FDA reports) and conduct meta-analyses using fixed/random-effects models. Investigate methodological outliers (e.g., non-GLP studies) and validate findings via independent replication .

Q. What statistical approaches are optimal for analyzing dose-dependent adverse effects of this compound in longitudinal studies?

- Methodological Answer : Apply time-to-event analysis (Cox proportional hazards models) for adverse events like bradycardia. Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentration with effect severity. Adjust for covariates (age, comorbidities) and report confidence intervals to quantify uncertainty .

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects in cardiac tissue?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets from treated vs. control samples. Use pathway enrichment tools (IPA, KEGG) to identify dysregulated networks. Validate findings with CRISPR-Cas9 gene editing or siRNA knockdown in primary cardiomyocytes .

Q. What ethical and methodological considerations apply when designing clinical trials for this compound in vulnerable populations (e.g., geriatric patients)?

- Methodological Answer : Adhere to ICH-GCP guidelines for informed consent and risk minimization. Use adaptive trial designs to adjust dosing based on renal/hepatic function. Include safety monitoring committees and pre-specified stopping rules for severe adverse events. Publish protocols in registries (ClinicalTrials.gov ) for transparency .

Q. How should researchers address variability in this compound’s metabolite profiles across ethnic populations?

- Methodological Answer : Conduct pharmacogenomic studies focusing on CYP450 isoforms (e.g., CYP2D6 polymorphisms). Use population pharmacokinetic modeling to identify covariates (genetic, environmental). Collaborate with biobanks to access diverse genomic datasets and validate findings in multi-center cohorts .

Q. Data Analysis & Interpretation

Q. What strategies are effective for reconciling preclinical and clinical efficacy data for this compound?

- Methodological Answer : Apply translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to extrapolate animal data to humans. Use allometric scaling for dose conversion and validate with Phase I microdosing studies. Highlight interspecies differences in receptor density or metabolic pathways .

Q. How can researchers leverage machine learning to predict this compound’s drug-drug interaction potential?

- Methodological Answer : Train neural networks on chemical descriptors (e.g., SMILES strings) and interaction databases (DrugBank, STRING). Validate predictions with in vitro cytochrome P450 inhibition assays. Prioritize high-risk combinations (e.g., with anticoagulants) for clinical testing .

Q. Contradiction & Validation

Q. What frameworks guide the prioritization of conflicting hypotheses about this compound’s mechanism of action in arrhythmia management?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank hypotheses. Use Bayesian networks to quantify evidence strength from in vitro, in vivo, and clinical data. Design knockout/knockin models to test causality for top candidates .

Q. How should researchers validate conflicting in silico predictions of this compound’s cardiotoxicity risk?

- Methodological Answer : Compare predictions from QSAR models, molecular dynamics simulations, and human iPSC-derived cardiomyocyte assays. Use consensus scoring to identify high-confidence risks. Correlate findings with post-marketing surveillance data (FAERS) .

Q. Cross-Disciplinary Approaches

Q. What methodologies enable the integration of this compound’s pharmacological data with real-world evidence (RWE) from electronic health records (EHRs)?

Eigenschaften

IUPAC Name |

1-(tert-butylamino)-3-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-14-11-17(24-21-14)10-9-15-7-5-6-8-18(15)23-13-16(22)12-20-19(2,3)4/h5-11,16,20,22H,12-13H2,1-4H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIVIHVEHZGRGG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C=CC2=CC=CC=C2OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024556 | |

| Record name | (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75949-60-9, 72825-08-2 | |

| Record name | Isoxaprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75949-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1,1-Dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072825082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxaprolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075949609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOXAPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y84EU1HAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.